molecular formula C14H13NO3 B11870586 4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid CAS No. 921761-16-2

4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid

Cat. No.: B11870586
CAS No.: 921761-16-2
M. Wt: 243.26 g/mol
InChI Key: QSJSKLVZDXZOLU-UHFFFAOYSA-N
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Description

4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . The reaction is usually carried out in the presence of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxyquinoline-4-carboxylic acid
  • 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid
  • 4-Chloro-7-methoxyquinoline-6-carboxylic acid

Uniqueness

4-Cyclopropyl-8-methoxyquinoline-6-carboxylic acid is unique due to its cyclopropyl and methoxy substituents, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to other quinoline derivatives .

Properties

CAS No.

921761-16-2

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-cyclopropyl-8-methoxyquinoline-6-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-18-12-7-9(14(16)17)6-11-10(8-2-3-8)4-5-15-13(11)12/h4-8H,2-3H2,1H3,(H,16,17)

InChI Key

QSJSKLVZDXZOLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C(C=CN=C12)C3CC3)C(=O)O

Origin of Product

United States

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